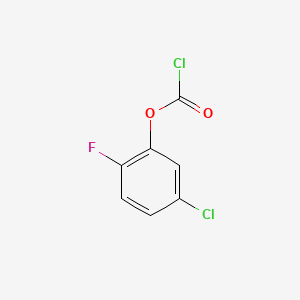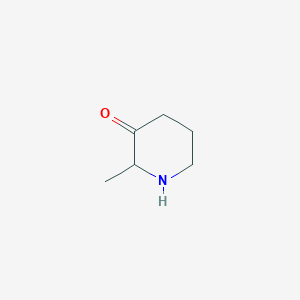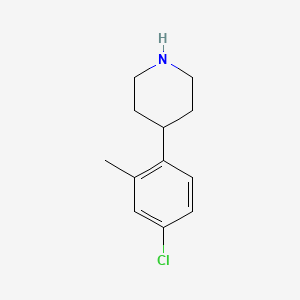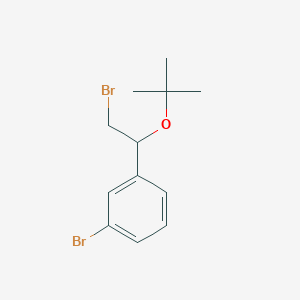
1-Bromo-3-(2-bromo-1-(tert-butoxy)ethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-3-(2-bromo-1-(tert-butoxy)ethyl)benzene is an organic compound with the molecular formula C12H16Br2O. This compound is characterized by the presence of a benzene ring substituted with a bromine atom and a 2-bromo-1-(tert-butoxy)ethyl group. It is a valuable intermediate in organic synthesis and has applications in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 1-Bromo-3-(2-bromo-1-(tert-butoxy)ethyl)benzene typically involves the bromination of 3-(2-bromo-1-(tert-butoxy)ethyl)benzene. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
1-Bromo-3-(2-bromo-1-(tert-butoxy)ethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of the corresponding hydrocarbons.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide would yield the corresponding phenol derivative.
Wissenschaftliche Forschungsanwendungen
1-Bromo-3-(2-bromo-1-(tert-butoxy)ethyl)benzene has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals, agrochemicals, and specialty chemicals.
Material Science: The compound is used in the preparation of polymers and advanced materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Medicinal Chemistry: Researchers utilize this compound in the development of new drugs and therapeutic agents, particularly those targeting specific biological pathways or receptors.
Wirkmechanismus
The mechanism of action of 1-Bromo-3-(2-bromo-1-(tert-butoxy)ethyl)benzene in chemical reactions involves the interaction of its bromine atoms with nucleophiles or electrophiles. In nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms to which the bromine atoms are attached. This results in the formation of new carbon-nucleophile bonds and the release of bromide ions .
In oxidation reactions, the compound undergoes electron transfer processes where the bromine atoms or the tert-butoxy group are oxidized to higher oxidation states, leading to the formation of new functional groups such as alcohols or carboxylic acids .
Vergleich Mit ähnlichen Verbindungen
1-Bromo-3-(2-bromo-1-(tert-butoxy)ethyl)benzene can be compared with other similar compounds, such as:
1-Bromo-2-(tert-butoxymethyl)benzene: This compound has a similar structure but with the tert-butoxy group attached to a different position on the benzene ring.
1-Bromo-4-(tert-butoxy)benzene: Another related compound with the tert-butoxy group attached to the para position relative to the bromine atom.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable compound for targeted synthetic applications and research.
Eigenschaften
Molekularformel |
C12H16Br2O |
|---|---|
Molekulargewicht |
336.06 g/mol |
IUPAC-Name |
1-bromo-3-[2-bromo-1-[(2-methylpropan-2-yl)oxy]ethyl]benzene |
InChI |
InChI=1S/C12H16Br2O/c1-12(2,3)15-11(8-13)9-5-4-6-10(14)7-9/h4-7,11H,8H2,1-3H3 |
InChI-Schlüssel |
AXTSKNOPEQGKJK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(CBr)C1=CC(=CC=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-(furan-2-yl)-1H-pyrazol-5-yl]methanamine](/img/structure/B13627530.png)
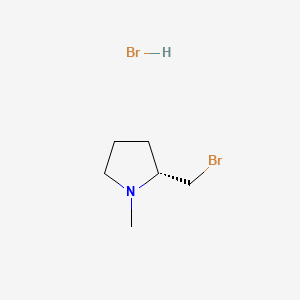

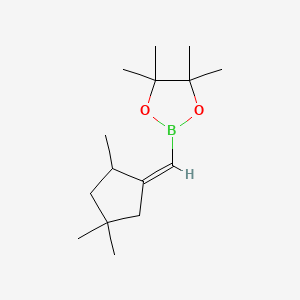
![2-{[(Tert-butoxy)carbonyl]amino}-2-(2,3-dihydro-1-benzofuran-2-yl)aceticacid](/img/structure/B13627543.png)
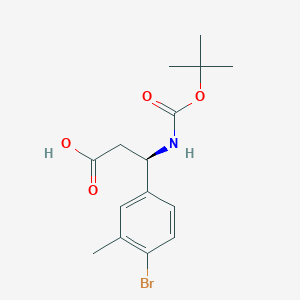
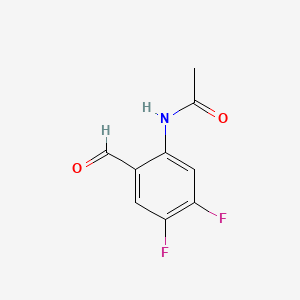
![tert-butylN-({3,7-dioxabicyclo[4.1.0]heptan-1-yl}methyl)carbamate](/img/structure/B13627562.png)
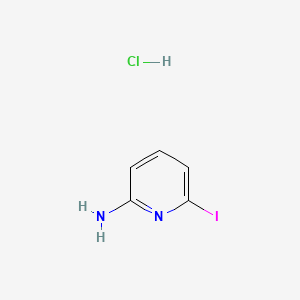
![5,5-Difluoro-9-oxa-1-azaspiro[5.5]undecanehydrochloride](/img/structure/B13627567.png)
